Home > Products > Screening Compounds P126905 > Benactyzine N-Oxide
Benactyzine N-Oxide -

Benactyzine N-Oxide

Catalog Number: EVT-13556914
CAS Number:
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benactyzine N-Oxide is a derivative of benactyzine, an anticholinergic drug primarily used in the treatment of depression and associated anxiety. Although its clinical use has diminished, benactyzine remains significant in scientific research due to its unique pharmacological properties. The compound is classified as a small organic molecule and falls under various chemical categories, including antidepressive agents and muscarinic antagonists. Its structural classification places it within diphenylmethanes, characterized by the presence of two phenyl groups attached to a methane moiety.

Source and Classification

Benactyzine N-Oxide can be synthesized from benactyzine through oxidation processes that convert the nitrogen atom into an N-oxide form. This transformation alters the compound's pharmacological profile, potentially enhancing its therapeutic efficacy while reducing side effects associated with its parent compound. The classification of benactyzine N-Oxide includes:

  • Chemical Class: Organic compounds
  • Sub-Class: Diphenylmethanes
  • Functional Groups: Anticholinergic agents, central nervous system depressants
Synthesis Analysis

Methods and Technical Details

The synthesis of benactyzine N-Oxide typically involves the oxidation of benactyzine using various oxidizing agents. Common methods include:

  1. Oxidation with Hydrogen Peroxide: This method employs hydrogen peroxide in the presence of an acid catalyst to facilitate the conversion of the amine group in benactyzine to an N-oxide.
  2. Use of Transition Metal Catalysts: Transition metals like manganese dioxide can also be utilized for selective oxidation, providing higher yields and purities.

A general procedure for synthesizing benactyzine N-Oxide may include:

  • Dissolving benactyzine in a suitable solvent (e.g., dichloromethane).
  • Adding the oxidizing agent gradually while stirring at room temperature.
  • Monitoring the reaction progress via thin-layer chromatography until completion.
  • Purifying the product through recrystallization or chromatography.
Molecular Structure Analysis

Structure and Data

The molecular formula for benactyzine N-Oxide is C20H25NO3C_{20}H_{25}NO_3. The structure features a diphenylmethane core with an N-oxide functional group, which significantly influences its chemical behavior.

Key structural data includes:

  • Molecular Weight: 327.4174 g/mol
  • 3D Structure: The compound exhibits a complex three-dimensional conformation due to steric hindrance from the phenyl groups.
  • SMILES Notation: CC(C1=CC=CC=C1)C(C2=CC=CC=C2)N(=O)C(C)C
Chemical Reactions Analysis

Reactions and Technical Details

Benactyzine N-Oxide can participate in various chemical reactions, primarily due to its functional groups:

  1. Nucleophilic Substitution Reactions: The presence of the N-oxide group can facilitate nucleophilic attacks, making it reactive towards electrophiles.
  2. Hydrolysis: In biological systems, benactyzine N-Oxide may undergo hydrolysis, releasing active metabolites that exhibit pharmacological activity.

The reactivity profile suggests potential applications in drug design where modifications can enhance efficacy or reduce toxicity.

Mechanism of Action

Process and Data

The mechanism of action for benactyzine N-Oxide primarily involves antagonism at muscarinic acetylcholine receptors. By blocking these receptors, the compound reduces cholinergic activity in the central nervous system, leading to effects such as:

  • Decreased anxiety and depressive symptoms
  • Potential cognitive side effects mitigated by concurrent GABAergic activity when used in combination therapies (e.g., with GABA derivatives).

Research indicates that the altered structure of benactyzine N-Oxide may enhance its ability to penetrate the blood-brain barrier, improving therapeutic outcomes while minimizing adverse effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Benactyzine N-Oxide exhibits several notable physical and chemical properties:

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Approximately 120–130 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.

Applications

Scientific Uses

Benactyzine N-Oxide is primarily utilized in scientific research rather than clinical applications due to its withdrawal from widespread medical use. Its applications include:

  • Pharmacological Studies: Investigating anticholinergic properties and their implications for treating mood disorders.
  • Drug Development: Serving as a lead compound for synthesizing new derivatives with improved efficacy or reduced side effects.
  • Neuroscience Research: Exploring interactions with neurotransmitter systems, particularly in understanding anxiety and depression mechanisms.
Introduction to Benactyzine N-Oxide: Historical and Academic Context

Historical Development of Benactyzine Derivatives in Neuropsychopharmacology

Benactyzine emerged in the 1950s as a diphenylmethane-derived anticholinergic agent, initially developed by Merck (as Suavitil®) for treating depression and anxiety disorders [5]. Its primary mechanism involved antagonism of muscarinic acetylcholine receptors, particularly the M5 subtype, which contributed to its psychotropic effects [1]. Early clinical use revealed significant limitations: high doses produced hallucinogenic effects resembling mescaline or LSD, leading to its withdrawal from the U.S. market due to safety concerns [5].

The compound experienced a scientific renaissance when researchers discovered its unexpected dual pharmacological profile. Beyond its anticholinergic activity, benactyzine demonstrated potent anti-glutamatergic properties through N-methyl-D-aspartate (NMDA) receptor antagonism [3]. This mechanistic duality made it valuable for organophosphate (OP) poisoning treatment, where it counteracted both cholinergic hyperactivity and glutamate excitotoxicity. The Israeli medical community adopted benactyzine in combination therapies (TAB: oxime + atropine + benactyzine) for nerve agent countermeasures, establishing its role in emergency toxicology [3].

Table: Historical Development Timeline of Benactyzine Derivatives

Time PeriodDevelopment MilestoneSignificance
1950sIntroduction as Suavitil® for anxiety/depressionFirst diphenylmethane-based psychotropic with anticholinergic action
1957Marketed by Merck in the U.S.Commercial psychiatric application [5]
Late 1950sDiscovery of hallucinogenic properties at high dosesWithdrawal from psychiatric use due to safety concerns
1980s-1990sRepurposing for organophosphate poisoning protocolsUtilization of dual anticholinergic/anti-NMDA properties [3]
2020sProdrug development (e.g., Gabactyzine)Synthesis of mutual prodrugs with GABA for enhanced efficacy

Emergence of N-Oxide Functionalization in Anticholinergic Drug Design

N-Oxidation represents a strategic biotransformation pathway that significantly alters the physicochemical and pharmacological properties of tertiary amines like benactyzine. The N+–O– bond in N-oxides creates a highly polar zwitterionic structure with a dipole moment of 4.0–5.0 D, substantially increasing water solubility compared to parent compounds [4]. This functionalization typically occurs enzymatically in vivo via cytochrome P450 or flavin-containing monooxygenases, serving as a detoxification pathway for many alkaloids and synthetic amines [7].

In rational drug design, N-oxidation offers three key advantages:

  • Blood-Brain Barrier Permeability Control: The increased polarity reduces passive diffusion across lipid membranes, potentially limiting central nervous system effects—a valuable property for mitigating neurocognitive side effects of anticholinergics [4].
  • Hypoxia-Selective Bioreduction: Certain aromatic N-oxides undergo enzymatic reduction in hypoxic tissues (e.g., tumors), enabling site-specific drug activation—though this is more characteristic of pyridine N-oxides than aliphatic amine oxides like benactyzine N-oxide [4].
  • Metabolic Stability Enhancement: N-Oxides resist common oxidative metabolic pathways, potentially prolonging half-lives compared to precursors. However, they remain susceptible to reduction back to tertiary amines by gut flora or tissue reductases [7].

For benactyzine specifically, N-oxidation diminishes its affinity for the muscarinic M5 receptor while potentially introducing novel interactions with glutamatergic pathways. The transformation also increases the compound's hydrogen-bonding capacity (forming 2–3 strong H-bonds), altering its solvation shell and protein-binding characteristics [4].

Table: Physicochemical Comparison: Benactyzine vs. Benactyzine N-Oxide

PropertyBenactyzineBenactyzine N-OxidePharmacological Implication
Dipole Moment~3.5 D4.0–5.0 DIncreased aqueous solubility
logP (Octanol/Water)3.44 (calculated)~1.5 (estimated)Reduced passive BBB penetration
Hydrogen BondingAcceptor: 3; Donor: 1Acceptor: 4; Donor: 1Enhanced protein binding capacity
pKa (Hydroxy Group)~11.05SimilarUnchanged acidic character
Metabolic VulnerabilityCYP450 oxidationReduction to parent compoundPotential for metabolic cycling

Nomenclature and Classification Within Diphenylmethane-Based Pharmacophores

Benactyzine N-oxide belongs to the diphenylmethane chemical class, characterized by a central methane carbon bonded to two phenyl groups. Its systematic IUPAC name is 2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate N-oxide, reflecting the N-oxidation at the diethylamino nitrogen [1] [6]. The compound retains the benactyzine core structure—a hydroxy(diphenyl)acetic acid esterified to 2-diethylaminoethanol—with modification specifically at the tertiary amine moiety.

Within the diphenylmethane pharmacophore framework, benactyzine N-oxide exhibits key structural features that influence receptor interactions:

  • Diphenylmethyl Group: Creates steric bulk essential for muscarinic receptor binding. The 110° angle between phenyl rings provides optimal spatial orientation for receptor cavity accommodation [6].
  • Ethanolamine Linker: The -O-CH₂-CH₂-N+(O⁻)(C₂H₅)₂ moiety forms hydrogen bonds with aspartate residues in receptor binding pockets. N-oxidation extends the hydrogen-bonding capacity through the N→O dipole.
  • Tertiary Amine Oxide: Converts the positively charged quaternary nitrogen (at physiological pH) to a zwitterionic N⁺-O⁻ pair, reducing electron density and altering binding kinetics at cholinergic sites [4].

Structurally analogous compounds include:

  • Benzatropine (3α-benzhydryloxytropane): Shares the diphenylmethoxy motif but incorporates a tropane ring instead of ethanolamine [9].
  • Trihexyphenidyl: Features a cyclohexyl substitution on the diphenylmethane core, maintaining tertiary amine functionality without N-oxide formation [8].
  • Carbodiimide-Modified Isocyanates: While not pharmacologically related, they demonstrate how diphenylmethane scaffolds accommodate diverse functionalizations [6].

Table: Structure-Activity Relationship (SAR) in Diphenylmethane Anticholinergics

Structural FeatureBenactyzineBenactyzine N-OxideBenzatropineTrihexyphenidyl
Aromatic SystemTwo phenyl ringsTwo phenyl ringsTwo phenyl ringsPhenyl + cyclohexyl
Amino GroupTertiary diethylamineTertiary amine N-oxideTertiary tropane amineTertiary piperidine
Linker ChemistryEsterEsterEtherAlcohol
Hydrogen Bond AcceptorEster carbonylEster carbonyl + N→OEther oxygenHydroxy group
Muscarinic Affinity (M5)Strong antagonistModerate antagonistStrong antagonistModerate antagonist
Glutamatergic ActivityNMDA antagonistPotential NMDA modulatorMinimalNMDA antagonist

The molecular framework positions benactyzine N-oxide as a uniquely modified derivative within anticholinergic research, offering distinct electronic and steric properties compared to classical diphenylmethane drugs. Its zwitterionic nature enables exploration of charge-specific interactions with neurotransmitter receptors beyond traditional antimuscarinic effects [4] [7].

Properties

Product Name

Benactyzine N-Oxide

IUPAC Name

N,N-diethyl-2-(2-hydroxy-2,2-diphenylacetyl)oxyethanamine oxide

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c1-3-21(24,4-2)15-16-25-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3

InChI Key

JGFWXKYTIXANAJ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.